molecular formula C16H12BrN3O3S B2979143 5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide CAS No. 1007476-60-9

5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide

Cat. No.: B2979143
CAS No.: 1007476-60-9
M. Wt: 406.25
InChI Key: NAYNJUCRLPNSDM-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide (molecular formula: C₁₆H₁₂BrN₃O₄S) is a heterocyclic derivative featuring a fused thienopyrazole core linked to a brominated furan carboxamide moiety. Key attributes include:

  • Molecular weight: 422.25 g/mol (monoisotopic mass: 420.973) .
  • Structural features: A bromine atom at the 5-position of the furan ring and a phenyl substituent on the thienopyrazole scaffold.
  • Potential applications: Derivatives of thieno[3,4-c]pyrazole are explored as inhibitors of autotaxin (ATX), a therapeutic target in fibrosis and cancer .

Properties

IUPAC Name

5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c17-14-7-6-13(23-14)16(21)18-15-11-8-24(22)9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYNJUCRLPNSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Coupling with Furan-2-carboxamide: The final step involves coupling the brominated thieno[3,4-c]pyrazole intermediate with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in dry ether.

    Substitution: NaN3 in DMF (dimethylformamide) or KCN in DMSO (dimethyl sulfoxide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations in the Furan Ring

Modifications to the furan ring significantly influence bioactivity and physicochemical properties:

Compound Name Furan Substituent Key Features Molecular Weight Biological Activity References
Target compound 5-Bromo Bromine enhances electrophilicity; phenyl group stabilizes thienopyrazole 422.25 Autotaxin inhibition (hypothesized)
N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide (26) 5-Sulfamoyl Sulfonamide group improves solubility; acetylphenyl enhances π-stacking 307.29 Matrix metalloproteinase (MMP-13) inhibition
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) 5-Nitro Nitro group confers redox activity; cyclohexyl enhances lipophilicity 275.24 Trypanocidal activity

Key Insight : Bromine in the target compound may improve target binding via halogen bonding, whereas nitro or sulfamoyl groups in analogs enhance reactivity or solubility.

Modifications in the Pyrazole/Thienopyrazole Core

The thienopyrazole scaffold is critical for target engagement. Variations include:

Compound Name Core Structure Substituents on Core Molecular Weight Activity/Notes References
Target compound Thieno[3,4-c]pyrazole 2-Phenyl, 5-oxo 422.25 Potential ATX inhibitor
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Thieno[3,4-c]pyrazole 2-(2,3-Dimethylphenyl) 407.46 Unknown; dimethyl groups may enhance metabolic stability
5-bromo-N-(4-bromophenyl)furan-2-carboxamide Simple carboxamide 4-Bromophenyl 357.02 Unreported; dual bromine may increase lipophilicity

Key Insight: The 2-phenyl group in the target compound likely stabilizes the thienopyrazole core, while dimethylphenyl in could reduce steric hindrance.

Biological Activity

5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The thieno[3,4-c]pyrazole core is known for its interactions with various biological targets, making it a candidate for drug development.

Chemical Structure

The compound can be represented as follows:

C15H12BrN3O3S\text{C}_{15}\text{H}_{12}\text{BrN}_3\text{O}_3\text{S}

This structure includes a bromine atom and a furan ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thieno[3,4-c]pyrazole moiety may inhibit or modulate enzyme activity, particularly in pathways related to inflammation and cancer.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For example, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The compound's unique structure allows it to bind effectively to target proteins involved in tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.

Research Findings

Several studies have documented the biological activities of related compounds:

  • Anticancer Studies : A study reported that thieno[3,4-c]pyrazole derivatives showed IC50 values indicating effective inhibition of cancer cell lines, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory effects of structurally similar compounds through inhibition of COX enzymes and reduction of inflammatory markers in cellular models.

Case Study 1: Anticancer Activity

In a recent study published in Pharmaceutical Research, a derivative of the thieno[3,4-c]pyrazole core was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of similar compounds in animal models. The administration of these compounds resulted in reduced paw edema in rats induced by carrageenan, demonstrating their potential as anti-inflammatory agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferationPharmaceutical Research
Anti-inflammatoryReduced production of cytokinesJournal of Medicinal Chemistry

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